N-cyclohexyl-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide
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Overview
Description
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group via sulfonylation. The final steps often include the attachment of the cyclohexyl and methyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological molecules, affecting various pathways and processes within cells.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE: This compound is unique due to its specific combination of functional groups and structural features.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may have varying properties and applications.
Sulfonamide Compounds: Other sulfonamide-containing compounds may share some biological activities but differ in their overall structure and function.
Uniqueness
The uniqueness of N-CYCLOHEXYL-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYLACETAMIDE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H33N5O3S2 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C22H33N5O3S2/c1-5-26-20(15-27(32(4,29)30)19-13-11-17(2)12-14-19)23-24-22(26)31-16-21(28)25(3)18-9-7-6-8-10-18/h11-14,18H,5-10,15-16H2,1-4H3 |
InChI Key |
JUQAABGIKOXSAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(C)C2CCCCC2)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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